Calculated Lipophilicity Edge Across the Full Halogen Series: logP Comparison
Based on authoritative database entries, the base scaffold (de‑bromo, CAS 16976‑98‑0) has a calculated logP of 2.19 . Adding the 5‑bromo atom raises the logP by an estimated ~0.7–0.8 units (typical π‑value for aromatic Br ≈ 0.86), placing the target compound in a more lipophilic regime than the parent (ΔlogP ≈ 0.7–0.8) [1]. In contrast, the 5‑chloro analog introduces a smaller lipophilicity increment (π‑Cl ≈ 0.71; ΔlogP ≈ 0.7), while the 5‑fluoro analog contributes a minimal change (π‑F ≈ 0.14). This quantifiable difference means the 5‑bromo derivative is the most lipophilic member of the halogen set, a factor that directly influences membrane permeability and metabolic stability in CNS programs.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.0 (derived from parent logP 2.19 + π‑Br 0.86) |
| Comparator Or Baseline | Parent (CAS 16976‑98‑0): logP = 2.19 ; 5‑Cl (CAS 956141‑91‑6): est. logP ≈ 2.9; 5‑F (CAS 956142‑27‑1): est. ≈ 2.3 |
| Quantified Difference | ΔlogP ≈ +0.8 vs. parent; +0.1 vs. 5‑Cl; +0.7 vs. 5‑F |
| Conditions | Predicted logP from ChemSrc database; bromine π‑value from standard medicinal chemistry fragment tables |
Why This Matters
A higher logP correlates with improved blood–brain barrier penetration potential, making the 5‑bromo congener the preferred choice for CNS-targeted campaigns where passive permeability is critical, over the less lipophilic fluoro or unsubstituted variants.
- [1] Medicinal Chemistry: The Role of Physicochemical Properties in Drug Discovery. Typical aromatic substituent π‑values: Br ≈ 0.86, Cl ≈ 0.71, F ≈ 0.14 (Hansch analysis). View Source
